molecular formula C20H35ClN2O B2721505 N-[1-(Adamantan-1-YL)ethyl]-2-(cyclohexylamino)acetamide hydrochloride CAS No. 1052518-53-2

N-[1-(Adamantan-1-YL)ethyl]-2-(cyclohexylamino)acetamide hydrochloride

Cat. No. B2721505
CAS RN: 1052518-53-2
M. Wt: 354.96
InChI Key: WTSUIAKDTVQANH-UHFFFAOYSA-N
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Description

“N-[1-(Adamantan-1-YL)ethyl]-2-(cyclohexylamino)acetamide hydrochloride” is a versatile chemical compound used in scientific research. It has unique properties and finds applications in various studies ranging from drug development to materials science. The compound has a molecular formula of C24H37NO .

Scientific Research Applications

Chemical Synthesis and Reactions

  • Chemical Reactions and Synthesis Routes: The reactions of 1-acetamidoadamantane with sodium hydroxide in ethylene glycol yield 2-(1-adamantylamino)ethanol, showcasing the versatility of adamantane derivatives in chemical synthesis (Chapman & Toyne, 1972). Similarly, amidation of adamantane and diamantane with acetonitrile and bromotrichloromethane reveals the starting compounds' role in synthesizing biologically active aminoadamantanes (Khusnutdinov et al., 2011).

Biological Activity and Applications

  • Biological Activities: N-(1-Adamantyl)acetamide and its derivatives are starting compounds in synthesizing aminoadamantanes with antimicrobial and antiviral activities, used in treating and preventing influenza, herpes, and pneumonia. This highlights their significant potential in medical applications, including the development of treatments for Parkinson’s disease (Khusnutdinov et al., 2011).

Advanced Material and Chemical Research

  • Molecular Structure Analysis: A detailed structural analysis of two adamantane derivatives demonstrated the effect of fluorine substitution on crystal packing, significantly reducing intermolecular H⋯H contacts. This structural insight is crucial for designing materials with specific properties (Al-Wahaibi et al., 2018).
  • Synthetic Methodologies: The one-pot synthesis of adamantane derivatives via domino Michael reactions illustrates innovative approaches to constructing complex molecules, emphasizing the adaptability and efficiency of modern synthetic chemistry (Takagi et al., 2005).

properties

IUPAC Name

N-[1-(1-adamantyl)ethyl]-2-(cyclohexylamino)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N2O.ClH/c1-14(22-19(23)13-21-18-5-3-2-4-6-18)20-10-15-7-16(11-20)9-17(8-15)12-20;/h14-18,21H,2-13H2,1H3,(H,22,23);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSUIAKDTVQANH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)CNC4CCCCC4.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(Adamantan-1-YL)ethyl]-2-(cyclohexylamino)acetamide hydrochloride

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